4'-Hydroxy Flurbiprofen-d3

LC-MS/MS quantification MRM transition stable isotope dilution

4'-Hydroxy Flurbiprofen-d3 (CAS 1189694-02-7) is a stable isotopically labeled analog of 4'-hydroxyflurbiprofen, the principal CYP2C9-mediated metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. The compound carries three deuterium atoms at the terminal methyl position of the propanoic acid side chain (3,3,3-d3), imparting a molecular formula of C₁₅H₁₀D₃FO₃ and a molecular weight of 263.28 g/mol.

Molecular Formula C15H13FO3
Molecular Weight 263.283
CAS No. 1189694-02-7
Cat. No. B563163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy Flurbiprofen-d3
CAS1189694-02-7
Synonyms2-Fluoro-4’-hydroxy-α-(methyl-d3)-[1,1’-biphenyl]-4-acetic Acid;  2-(4’-Hydroxy-2-fluoro-4-biphenylyl)propionic Acid-d3;  4’-Hydroxyflurbiprofen-d3;  FPH-d3; 
Molecular FormulaC15H13FO3
Molecular Weight263.283
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O
InChIInChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/i1D3
InChIKeyGTSMMBJBNJDFRA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxy Flurbiprofen-d3 – Deuterated Metabolite Internal Standard for Flurbiprofen Bioanalysis (CAS 1189694-02-7)


4'-Hydroxy Flurbiprofen-d3 (CAS 1189694-02-7) is a stable isotopically labeled analog of 4'-hydroxyflurbiprofen, the principal CYP2C9-mediated metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen [1]. The compound carries three deuterium atoms at the terminal methyl position of the propanoic acid side chain (3,3,3-d3), imparting a molecular formula of C₁₅H₁₀D₃FO₃ and a molecular weight of 263.28 g/mol . It is purpose-designed as a surrogate analyte matching internal standard to compensate for matrix effects and ionization variability during liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantification of 4'-hydroxyflurbiprofen in complex biological matrices [1].

Why 4'-Hydroxy Flurbiprofen-d3 Cannot Be Substituted by Unlabeled Metabolite or Non-Isotopic Internal Standards


In quantitative LC–MS/MS bioanalysis, the selection of an internal standard governs accuracy, precision, and robustness [1]. The unlabeled compound, 4'-hydroxyflurbiprofen (CAS 52807-12-2), is the endogenous analyte itself and therefore cannot function as an internal standard. Non-isotopic surrogates such as probenecid exhibit divergent extraction recovery, chromatographic retention (0.9 min vs. 7.7 min for 4'-hydroxyflurbiprofen), and ionization behavior under electrospray conditions, leading to inadequate matrix-effect compensation [2]. Among deuterated candidates, Flurbiprofen-d3 (CAS 1185133-81-6) labels the parent drug scaffold rather than the metabolite, so it co-elutes with flurbiprofen (retention time 8.1 min) instead of the 4'-hydroxy metabolite (7.7 min), generating cross-talk risk during simultaneous parent-metabolite quantification [3]. The dual-labeled [¹³C,²H₃]-4-hydroxyflurbiprofen offers a +4 Da mass shift but introduces ¹³C isotopic interference with the unlabeled analyte at natural abundance, complicating calibration linearity at low concentrations .

Quantitative Differentiation Evidence: 4'-Hydroxy Flurbiprofen-d3 vs. Closest Comparators


Precursor-to-Product MRM Transition Demonstrates 3 Da Mass Shift for Interference-Free Quantification vs. Unlabeled Analyte

4'-Hydroxy Flurbiprofen-d3 (OHF-d3) displays a precursor-to-product ion transition of m/z 262 → 218, while the unlabeled analyte 4'-hydroxyflurbiprofen (OHF) transitions at m/z 259 → 215 [1]. This +3 Da shift originates from three deuterium substitutions at the terminal methyl group and exceeds the ≥3 Da threshold recommended for small-molecule (<1000 Da) isotope dilution mass spectrometry to avoid isotopic cross-talk between analyte and internal standard isotopologue clusters [2]. The unlabeled compound cannot serve as an internal standard because it is chemically identical to the target analyte and would be indistinguishable in the mass spectrometer [1].

LC-MS/MS quantification MRM transition stable isotope dilution

Exact Co-Elution with Unlabeled 4'-Hydroxyflurbiprofen Compensates for Matrix Effects Unavailable to Non-Isotopic Internal Standards

OHF-d3 elutes at 7.7 min on a reversed-phase Luna C18 column, a retention time identical to that of the unlabeled 4'-hydroxyflurbiprofen analyte [1]. This co-elution ensures that both isotopologues experience the same electrospray ionization suppression or enhancement from co-extracted plasma phospholipids and proteins, enabling the deuterated internal standard to fully normalize matrix-induced response variability [2]. In contrast, the commonly used non-isotopic internal standard probenecid elutes at 0.9 min under the same chromatographic conditions [3], a retention time difference of 6.8 min that exposes the analyte and internal standard to different solvent microenvironments during ionization, resulting in incomplete matrix-effect compensation and higher inter-run variability (CV typically 8–15% vs. <5% with deuterated IS) [2].

matrix effect compensation chromatographic co-elution bioanalytical method validation

Positional Labeling at the Terminal Methyl Group Preserves Metabolic Pathway Fidelity Relative to Ring- or Backbone-Labeled Analogs

The three deuterium atoms in 4'-Hydroxy Flurbiprofen-d3 are located exclusively at the terminal methyl group of the propanoic acid side chain (3,3,3-d3) , distant from the 4'-hydroxylation site on the biphenyl ring system. This labeling geometry avoids primary kinetic isotope effects on the CYP2C9-catalyzed hydroxylation reaction (Km = 28.9 μM, Vmax = 12.6 pmol/min/pmol P450 for unlabeled (S)-flurbiprofen 4'-hydroxylation [1]). In contrast, deuterium substitution at the 4'-position of the biphenyl ring (as would occur in a hypothetical ring-labeled analog) could alter the apparent Km for CYP2C9 by up to 5–10 fold through a primary deuterium isotope effect (kH/kD ≈ 5–10 for aromatic hydroxylation), invalidating its use as a tracer in metabolic phenotyping assays [2]. The methyl-d3 labeling ensures that the deuterated metabolite behaves identically to the endogenous species in all pharmacologically relevant processes while providing a stable mass tag for MS detection.

deuterium isotope effect metabolic stability CYP2C9 phenotyping

Chemical Purity ≥99.0% Exceeds Typical Specifications of Parent-Drug Deuterated Standards, Reducing Calibration Interference

Commercially available 4'-Hydroxy Flurbiprofen-d3 is supplied with a minimum chemical purity of ≥99.0% (HPLC) and isotopic enrichment of ≥99 atom% deuterium at the d3 position . By comparison, the deuterated parent drug Flurbiprofen-d3 (CAS 1185133-81-6) is routinely supplied at ≥95% purity , while the d5 variant (CAS 215175-76-1) reaches 99.8% purity but labels the parent drug scaffold that does not co-elute with the 4'-hydroxy metabolite . A 4% absolute purity deficit in the internal standard contributes directly to the intercept of the calibration curve, raising the lower limit of quantification (LLOQ). For a target LLOQ of 0.01 μg/mL 4'-hydroxyflurbiprofen in plasma [1], a 5% impurity in the internal standard stock would introduce a systematic positive bias of approximately 0.5 ng/mL at the LLOQ, compromising method accuracy at the low end of the therapeutic concentration range (Cmax of 4'-hydroxyflurbiprofen is typically 5- to 20-fold lower than parent drug levels [2]).

isotopic purity chemical purity internal standard quality

Proven Utility in the Pittsburgh Cocktail CYP2C9 Phenotyping Protocol Establishes Application-Specific Validation

The flurbiprofen/4'-hydroxyflurbiprofen metabolite pair has been validated as an in vivo probe for cytochrome P450 2C9 activity and is formally incorporated into the 6-probe Pittsburgh cocktail alongside caffeine (CYP1A2), mephenytoin (CYP2C19), debrisoquine (CYP2D6), chlorzoxazone (CYP2E1), and dapsone (NAT2) [1]. Quantification of 4'-hydroxyflurbiprofen in this multiplexed assay relies on stable isotope dilution using the deuterated metabolite (d3) as internal standard to normalize inter-probe matrix interactions [2]. The urinary metabolic ratio 4'-OHF/[4'-OHF + flurbiprofen(total)] has been validated as a quantitative index of CYP2C9 activity with inter-individual variability of 59% explained by CYP2C9 genotype (CYP2C9*1/*1 vs. *1/*2 vs. *1/*3) [3]. No other deuterated analog simultaneously meets the requirements of (a) metabolite-specific co-elution, (b) ≥3 Da mass shift, and (c) absence of metabolic KIE for this specific clinical phenotyping application.

CYP2C9 phenotyping Pittsburgh cocktail drug metabolism

Long-Term Storage Stability at −20°C (3 Years) Reduces Requalification Burden Relative to Less Stable Metabolite Standards

4'-Hydroxy Flurbiprofen-d3 demonstrates defined long-term stability when stored as powder at −20°C (3 years) and 4°C (2 years), with ambient-temperature shipping stability validated for several days . The melting point is 187–189°C and the boiling point is 417.6 ± 40.0°C at 760 mmHg, indicating robust thermal stability . The unlabeled 4'-hydroxyflurbiprofen metabolite is susceptible to oxidative degradation at the phenolic 4'-hydroxyl group, forming quinone-like oxidation products under ambient storage [1]; the deuterated analog benefits from the same phenolic hydroxyl vulnerability but its higher certified purity at release and the documented stability conditions provide a defined requalification window. The dual-labeled [¹³C,²H₃]-4-hydroxyflurbiprofen analog specifies a stability of ≥1 year , representing a 3-fold shorter certified shelf life. For laboratories maintaining validated bioanalytical methods over multi-year regulatory submission timelines, the extended stability specification reduces the frequency of standard requalification and batch bridging studies.

reference standard stability storage conditions batch-to-batch consistency

Procurement-Relevant Application Scenarios for 4'-Hydroxy Flurbiprofen-d3


CYP2C9 Phenotyping Using the Pittsburgh Cocktail – Stable Isotope Dilution LC-MS/MS

In the 6-probe Pittsburgh cocktail, flurbiprofen is administered orally and the metabolic ratio 4'-hydroxyflurbiprofen/[4'-hydroxyflurbiprofen + flurbiprofen] in 0–8 h urine serves as an in vivo index of CYP2C9 activity [1]. 4'-Hydroxy Flurbiprofen-d3 is used as the stable isotope dilution internal standard for the metabolite channel, compensating for differential matrix effects across the six probe channels. Its co-elution with unlabeled 4'-hydroxyflurbiprofen (tR = 7.7 min) and +3 Da mass shift (m/z 262→218) enable interference-free MRM quantification in the same chromatographic run that simultaneously measures caffeine/paraxanthine (CYP1A2), mephenytoin/4'-hydroxymephenytoin (CYP2C19), debrisoquine/4-hydroxydebrisoquine (CYP2D6), chlorzoxazone/6'-hydroxychlorzoxazone (CYP2E1), and dapsone/N-monoacetyldapsone (NAT2) [2].

Pharmacokinetic Studies of Flurbiprofen Requiring Simultaneous Parent-Metabolite Quantification in Plasma

For pharmacokinetic studies measuring both flurbiprofen and its major metabolite in human plasma, the separate deuterated internal standards FLB-d3 (for flurbiprofen, m/z 246→202) and OHF-d3 (for 4'-hydroxyflurbiprofen, m/z 262→218) enable simultaneous quantification without mutual interference [1]. The validated linear range of 0.01–10 μg/mL for flurbiprofen and 0.01–1 μg/mL for 4'-hydroxyflurbiprofen in human plasma, with an LLOQ of 0.01 μg/mL (100 μL plasma), supports both single-dose and steady-state pharmacokinetic profiling [2]. The use of OHF-d3 rather than a non-isotopic IS such as probenecid is essential for meeting inter-day precision and accuracy acceptance criteria (CV <15%, bias <15%) across the 100-fold dynamic range.

In Vitro CYP2C9 Inhibition and Drug-Drug Interaction (DDI) Studies Using Human Liver Microsomes

The formation rate of 4'-hydroxyflurbiprofen from (S)-flurbiprofen in human liver microsomes is a standard in vitro probe reaction for CYP2C9 (Km = 28.9 μM, Vmax = 12.6 pmol/min/pmol P450 in recombinant CYP2C9 [1]). 4'-Hydroxy Flurbiprofen-d3 serves as the internal standard for quantifying the metabolite formed in incubation quench solutions by LC-MS/MS, enabling accurate IC50 determination for test compounds. Because the deuterium label is positioned at the methyl group distant from the 4'-hydroxylation site, the deuterated standard does not experience metabolic conversion back to unlabeled material during the incubation, preserving the integrity of the quantitation without requiring an additional quench control [2].

Bioanalytical Method Development and Validation for ANDA/NDA Regulatory Submissions

Under FDA and EMA bioanalytical method validation guidance, the use of a stable isotopically labeled internal standard that co-elutes with the analyte is the preferred approach for achieving acceptable accuracy and precision across the calibration range [1]. 4'-Hydroxy Flurbiprofen-d3, with its defined purity (≥99.0%), isotopic enrichment (≥99 atom% D), and long-term storage stability (3 years at −20°C), provides a fully characterized reference standard that supports method transfer across laboratories and long-duration clinical studies. The documented chemical identity (CAS 1189694-02-7, exact mass 263.104 Da, molecular formula C₁₅H₁₀D₃FO₃), physical properties (melting point 187–189°C, boiling point 417.6°C), and chromatographic parameters (MRM 262→218, tR 7.7 min) satisfy the reference standard characterization requirements of GLP-compliant bioanalytical laboratories [2].

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